An In-depth Technical Guide to 2-anilino-N-phenylacetamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-anilino-N-phenylacetamide: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Phenylacetamide Scaffold
The N-phenylacetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2-anilino-N-phenylacetamide, focusing on its chemical structure, a detailed methodology for its synthesis, and an exploration of the therapeutic potential of the broader class of anilino-N-phenylacetamide derivatives. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.
I. Chemical Structure and Physicochemical Properties
2-anilino-N-phenylacetamide possesses a molecular formula of C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol .[1] The molecule's architecture is characterized by a central acetamide core. An aniline moiety is attached to the α-carbon of the acetamide group, and a phenyl group is bonded to the amide nitrogen. This arrangement of aromatic rings and the amide linkage dictates its physicochemical properties and its potential for biological interactions.
Key Structural Features:
-
Amide Bond: The amide linkage is a critical functional group, contributing to the molecule's polarity and its ability to participate in hydrogen bonding, which is often crucial for receptor binding.
-
Anilino Group: The secondary amine linkage introduces a hydrogen bond donor and acceptor site and adds to the overall basicity of the molecule.
-
Phenyl Rings: The two phenyl rings provide a hydrophobic character and the potential for π-π stacking interactions with biological macromolecules.
Spectroscopic Elucidation of the Structure
The definitive confirmation of the structure of 2-anilino-N-phenylacetamide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm would be observed, corresponding to the protons on the two phenyl rings. The specific splitting patterns (e.g., doublets, triplets, multiplets) will depend on the substitution pattern and coupling between adjacent protons.
-
Amide Proton (-NH-CO-): A broad singlet is anticipated, typically in the downfield region (δ 8.0-10.0 ppm), due to the quadrupolar relaxation of the nitrogen atom and potential hydrogen bonding.
-
Anilino Proton (-NH-CH₂-): A signal, likely a broad singlet or a triplet if coupled to the methylene protons, is expected in the range of δ 4.0-6.0 ppm.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the anilino proton) would appear in the region of δ 3.5-4.5 ppm. The chemical shift is influenced by the adjacent electron-withdrawing carbonyl group and the nitrogen atom.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): A characteristic signal in the downfield region, typically around δ 165-175 ppm, is indicative of the amide carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm will correspond to the carbons of the two phenyl rings. The chemical shifts will be influenced by the attached nitrogen atoms.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm is expected for the methylene carbon.
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Stretching: Two distinct N-H stretching vibrations are expected. The amide N-H stretch typically appears as a sharp band around 3300 cm⁻¹, while the secondary amine (anilino) N-H stretch will also be in this region.[6]
-
C=O Stretching: A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the amide carbonyl group.[6]
-
C-N Stretching: This vibration usually appears in the region of 1400-1200 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.[7]
-
Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.[7]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of 2-anilino-N-phenylacetamide (226.27).
-
Fragmentation Pattern: The primary fragmentation of N-aryl substituted 2-phenylacetamides often involves the loss of an aromatic hydrogen atom from the molecular ion.[8] Other characteristic fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group.[9] Common fragments would likely include ions corresponding to the anilino moiety, the phenylacetamide core, and further fragmentation of these pieces.
II. Synthesis of 2-anilino-N-phenylacetamide: A Step-by-Step Protocol
The synthesis of 2-anilino-N-phenylacetamide can be efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution reaction with aniline. This approach is a well-established and reliable method for the preparation of α-amino acetamides.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 2-anilino-N-phenylacetamide.
Experimental Protocols
This protocol is adapted from a standard procedure for the acylation of anilines.[10]
Materials:
-
Aniline (1.00 mole)
-
Toluene (750 ml)
-
10% Sodium Hydroxide (NaOH) solution (750 ml)
-
Chloroacetyl chloride (1.75 mole)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve aniline in toluene in a suitable reaction vessel.
-
Add the 10% NaOH solution to the stirred mixture.
-
Cool the mixture to 0°C using an ice bath.
-
Add chloroacetyl chloride dropwise over 45 minutes, ensuring the temperature remains below 10°C.
-
Continue stirring at room temperature for approximately one hour after the addition is complete.
-
The precipitated crystalline 2-chloro-N-phenylacetamide is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold toluene.
-
Dry the product in a vacuum oven at 60°C.
Self-Validation: The successful synthesis of the intermediate can be confirmed by determining its melting point (expected to be around 134-136°C) and by spectroscopic analysis (¹H NMR, IR) to verify the presence of the characteristic amide and chloroacetyl groups.
This protocol is based on the general principle of nucleophilic substitution of α-haloamides by amines.
Materials:
-
2-chloro-N-phenylacetamide (1.0 mole)
-
Aniline (1.1 mole, a slight excess to ensure complete reaction)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5 moles)
-
Acetonitrile or Dimethylformamide (DMF) as the solvent
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide and aniline in the chosen solvent.
-
Add the anhydrous potassium carbonate to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 2-anilino-N-phenylacetamide by recrystallization or column chromatography.
Self-Validation: The identity and purity of the final product should be rigorously confirmed by melting point determination and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) as detailed in Section I.
III. Potential Applications in Drug Development
Derivatives of N-phenylacetamide have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development. The introduction of an anilino group at the α-position can significantly modulate the pharmacological profile of the parent scaffold.
Anticancer Activity
Numerous studies have highlighted the potential of N-phenylacetamide derivatives as anticancer agents.[11][12] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited significant cytotoxic activity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[11][12][13] The mechanism of action is often linked to the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[11]
The structural combination of the phenylacetamide and anilide moieties in 2-anilino-N-phenylacetamide provides a framework that can be further modified to optimize anticancer potency and selectivity.
Caption: A putative mechanism of anticancer action.
Antimicrobial Activity
The N-phenylacetamide scaffold is also a promising starting point for the development of novel antimicrobial agents. Various derivatives have been synthesized and shown to possess activity against a range of bacterial and fungal pathogens.[14][15][16][17][18] For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[15] The mechanism of antimicrobial action can vary but often involves the disruption of essential cellular processes in the pathogen. The structural features of 2-anilino-N-phenylacetamide, including its hydrogen bonding capabilities and hydrophobic regions, make it a plausible candidate for further investigation as an antimicrobial agent.
IV. Conclusion
2-anilino-N-phenylacetamide represents a molecule of significant interest within the field of medicinal chemistry. Its structure, built upon the versatile N-phenylacetamide scaffold, is amenable to straightforward synthesis and offers multiple points for chemical modification. The established biological activities of related derivatives, particularly in the areas of oncology and infectious diseases, underscore the therapeutic potential of this class of compounds. This in-depth technical guide provides a solid foundation for researchers and drug development professionals, offering detailed insights into the structure, synthesis, and potential applications of 2-anilino-N-phenylacetamide, thereby facilitating its exploration in the quest for novel and effective therapeutic agents.
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